1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)cyclobutan-1-amine hydrochloride
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Overview
Description
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)cyclobutan-1-amine hydrochloride is a chemical compound that features a cyclobutane ring, an amine group, and a boron-containing dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)cyclobutan-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the dioxaborolane moiety, which is then coupled with a cyclobutane derivative. The reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)cyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted cyclobutane derivatives .
Scientific Research Applications
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in the development of boron-based drugs and as a probe in biological studies.
Mechanism of Action
The mechanism of action of 1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets through its boron and amine groups. The boron moiety can form reversible covalent bonds with biomolecules, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boron-containing structure but with a pyridine ring instead of a cyclobutane ring.
Phenylboronic acid pinacol ester: Contains a boron moiety similar to the dioxaborolane group but with a phenyl ring.
Uniqueness
1-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)cyclobutan-1-amine hydrochloride is unique due to its combination of a cyclobutane ring and a boron-containing dioxaborolane moiety.
Properties
Molecular Formula |
C12H25BClNO2 |
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Molecular Weight |
261.60 g/mol |
IUPAC Name |
1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H24BNO2.ClH/c1-10(2)11(3,4)16-13(15-10)9-8-12(14)6-5-7-12;/h5-9,14H2,1-4H3;1H |
InChI Key |
HTTLCBJYBKRRCM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2(CCC2)N.Cl |
Origin of Product |
United States |
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